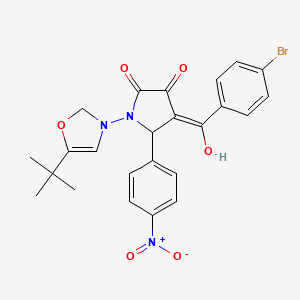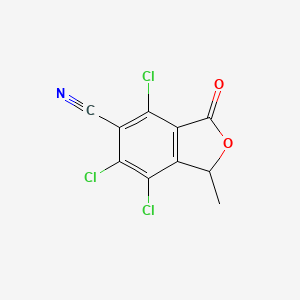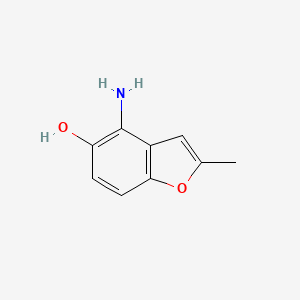
Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxy-2-phenylethyl)-3-methylisoxazole: is a heterocyclic organic compound with the following chemical formula:
C11H13NO2
. It belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound’s structure combines an isoxazole ring with a methoxyphenethyl group.Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes lead to the formation of 5-(2-methoxy-2-phenylethyl)-3-methylisoxazole. One common approach involves the condensation of 2-methoxyacetophenone with hydroxylamine hydrochloride, followed by cyclization under acidic conditions. The reaction proceeds as follows:
-
Formation of Oxime:
- 2-Methoxyacetophenone reacts with hydroxylamine hydrochloride to form the oxime intermediate.
- The reaction typically occurs in an organic solvent (e.g., ethanol or acetone) with the addition of a base (e.g., sodium hydroxide).
-
Cyclization:
- The oxime undergoes intramolecular cyclization to form the isoxazole ring.
- Acidic conditions (such as sulfuric acid or hydrochloric acid) promote this cyclization step.
b. Industrial Production Methods
While laboratory-scale synthesis is well-established, industrial production methods for this compound are less common. Researchers continue to explore scalable and efficient processes for large-scale synthesis.
Analyse Chemischer Reaktionen
a. Reactivity
5-(2-methoxy-2-phenylethyl)-3-methylisoxazole exhibits various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
b. Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Lewis acids (e.g., aluminum chloride, AlCl₃) facilitate electrophilic substitution.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation yields the corresponding phenolic compound, while reduction leads to the alcohol form.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxy-2-phenylethyl)-3-methylisoxazole finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-(2-methoxy-2-phenylethyl)-3-methylisoxazole shares similarities with other isoxazole derivatives, such as 2-methoxyacetophenone and 2-phenylethyl isoxazole . its unique combination of substituents sets it apart.
Eigenschaften
| 61449-15-8 | |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-10-8-12(16-14-10)9-13(15-2)11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
InChI-Schlüssel |
XLAIFCXBCWMVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CC(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/no-structure.png)


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)





![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
